tert-butyl (2R,6S)-12-methylsulfonyl-7,7-dioxo-7λ6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate
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Overview
Description
(6aS,9aR)-tert-butyl 2-(methylsulfonyl)-6a,7,9,9a-tetrahydropyrrolo[3’,4’:5,6]thiopyrano[4,3-d]pyrimidine-8(5H)-carboxylate 6,6-dioxide is a complex organic compound with a unique structure that combines elements of pyrrolo, thiopyrano, and pyrimidine rings
Preparation Methods
The synthesis of (6aS,9aR)-tert-butyl 2-(methylsulfonyl)-6a,7,9,9a-tetrahydropyrrolo[3’,4’:5,6]thiopyrano[4,3-d]pyrimidine-8(5H)-carboxylate 6,6-dioxide involves multiple steps, typically starting with the preparation of the pyrrolo and thiopyrano intermediates. These intermediates are then subjected to cyclization reactions under controlled conditions to form the final compound. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of sulfur in the thiopyrano ring allows for oxidation reactions, which can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(6aS,9aR)-tert-butyl 2-(methylsulfonyl)-6a,7,9,9a-tetrahydropyrrolo[3’,4’:5,6]thiopyrano[4,3-d]pyrimidine-8(5H)-carboxylate 6,6-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds include other pyrrolo, thiopyrano, and pyrimidine derivatives. What sets (6aS,9aR)-tert-butyl 2-(methylsulfonyl)-6a,7,9,9a-tetrahydropyrrolo[3’,4’:5,6]thiopyrano[4,3-d]pyrimidine-8(5H)-carboxylate 6,6-dioxide apart is its unique combination of these three ring systems, which imparts distinct chemical and biological properties. Other similar compounds may include:
- Pyrrolo[3,4-d]pyrimidine derivatives
- Thiopyrano[4,3-d]pyrimidine derivatives
- Tetrahydropyrrolo derivatives
These compounds may share some reactivity and applications but differ in their specific interactions and effects.
Properties
IUPAC Name |
tert-butyl (2R,6S)-12-methylsulfonyl-7,7-dioxo-7λ6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O6S2/c1-15(2,3)24-14(19)18-6-10-11(7-18)26(22,23)8-9-5-16-13(17-12(9)10)25(4,20)21/h5,10-11H,6-8H2,1-4H3/t10-,11+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSGBESKLLKVQD-WDEREUQCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)S(=O)(=O)CC3=CN=C(N=C23)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)S(=O)(=O)CC3=CN=C(N=C23)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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